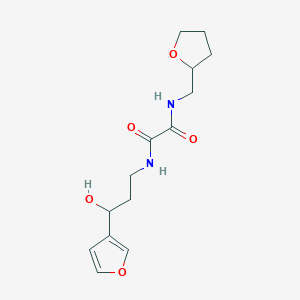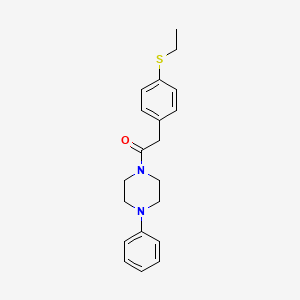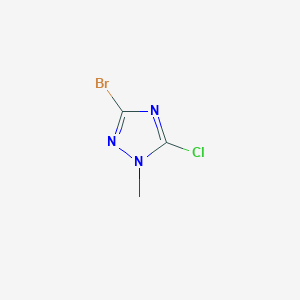
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is an oxalamide derivative that has been synthesized using a specific method, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
Catalytic Reduction of Biomass-Derived Furanic Compounds
Research on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), has shown that these processes can yield valuable chemicals like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furan derivatives through hydrogenation and other reactions. This work underscores the potential of furanic compounds in biorefinery applications and renewable resource utilization (Nakagawa, Tamura, & Tomishige, 2013).
High-Performance Energetic Materials
The assembly of diverse N-O building blocks from furanic compounds has led to the development of energetic materials with high density, good thermal stability, and excellent detonation properties. This research demonstrates the potential of furanic derivatives in creating safer and more efficient energetic materials (Zhang & Shreeve, 2014).
Photo-Oxidation Studies
Studies on the OH-initiated photo-oxidation of furan and its derivatives have identified the formation of unsaturated dicarbonyl products, which have significant environmental implications. These findings contribute to our understanding of atmospheric chemistry and the potential environmental impacts of furanic compounds (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
Furan Derivatives in Synthetic Chemistry
The synthesis of furan derivatives has been explored for various applications, including as intermediates in the production of pharmaceuticals and natural products. Research into the efficient production of hydroxymethylfurfural from fructose highlights the versatility and potential of furanic compounds in synthetic chemistry (Román‐Leshkov, Chheda, & Dumesic, 2006).
Inhibitors of Enzymatic Activity
Furan-amidine derivatives have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This research illustrates the potential of furanic compounds in the development of novel therapeutic agents (Alnabulsi et al., 2018).
properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h4,7,9,11-12,17H,1-3,5-6,8H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSESMMLFFSXBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893229.png)
![1-Methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea](/img/structure/B2893232.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2893234.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2893238.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2893240.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)



![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2893248.png)
![3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2893249.png)